molecular formula C30H30F4N4O4 B2892136 Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate CAS No. 791117-40-3

Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate

Cat. No.: B2892136
CAS No.: 791117-40-3
M. Wt: 586.588
InChI Key: DDWYVVLPVLTZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative with a complex substitution pattern, including:

  • 8-Fluoro substituent on the quinazoline core.
  • 2-Methoxy-5-(trifluoromethyl)phenyl group at position 2.
  • 4-(3-Methoxyphenyl)piperazine at position 2.
  • Methyl acetate moiety at position 4 via a dihydroquinazoline linkage.

Its molecular formula is C₃₀H₂₈F₄N₄O₄ (exact mass: 572.205 g/mol), with a logP of ~5.21, indicating moderate lipophilicity . The compound is synthesized via enantioselective aza-Michael cyclization, highlighting its stereochemical complexity .

Properties

IUPAC Name

methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYVVLPVLTZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate (CAS No. 791117-40-3) is a complex organic compound characterized by its unique molecular structure and potential biological activities. The compound is derived from the quinazoline class, which has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C30H30F4N4O4C_{30}H_{30}F_{4}N_{4}O_{4}, with a molecular weight of approximately 586.59 g/mol. The structure features multiple functional groups, including fluorine, methoxy, and trifluoromethyl substituents, contributing to its biological activity.

PropertyValue
Molecular FormulaC30H30F4N4O4
Molecular Weight586.59 g/mol
CAS Number791117-40-3
IUPAC NameMethyl 2-(8-fluoro...

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against human cytomegalovirus (HCMV). Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiviral properties. In vitro studies have shown that these compounds can inhibit HCMV replication effectively, making them candidates for further development in treating viral infections associated with immunocompromised patients.

Antitumor Activity

The compound has also been evaluated for its antitumor activities. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.

Table: Summary of Biological Activities

Activity TypeFindings
AntiviralEffective against HCMV; inhibits viral replication in vitro
AntitumorCytotoxic effects on cancer cell lines; potential kinase inhibition

Case Studies and Research Findings

  • Antiviral Efficacy Against HCMV : A study published in Journal of Medicinal Chemistry evaluated several quinazoline derivatives, including methyl 2-(8-fluoro...) acetate, for their ability to inhibit HCMV. The results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range.
  • Cytotoxicity in Cancer Cells : Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines such as HeLa and A549. The study found that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, correlating with increased levels of pro-apoptotic markers.
  • Kinase Inhibition Profiles : A comprehensive kinase profiling study revealed that the compound acts as a multikinase inhibitor, targeting pathways critical for tumor growth and survival. Specific kinases such as CDK4 and FGFR1 were identified as primary targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Quinazoline-Based Analogues
  • {8-Fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetic acid (CAS 791116-51-3) Key Difference: Acetic acid group replaces the methyl ester. Impact: Increased polarity (lower logP) reduces membrane permeability but may enhance solubility for intravenous formulations. Patent Relevance: Cited in WO2006/133822 A1 (Bayer Healthcare AG) for antiviral applications .
  • 3-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1240571-05-4) Key Features: Trifluoromethylphenyl and piperazine groups but lacks the quinazoline core.
2.2. Heterocyclic Compounds with Trifluoromethyl Groups
  • Pyrazolotriazine Derivatives (e.g., Compound 11 in ) Structure: Contains a trifluoroacetylpyrazolo-triazino-triazinedione core. Synthesis: Involves fluoroacylation, a method also applicable to trifluoromethylated quinazolines. Activity: Fluorinated triazinones are known for antitumor and antimicrobial effects, suggesting divergent therapeutic targets compared to the quinazoline derivative .
  • 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898453-08-2)

    • Structure : Combines fluorophenyl, piperazine, and thiazolo-triazole moieties.
    • Comparison : The piperazine-methoxyphenyl group is shared, but the thiazolo-triazole core may engage in hydrogen bonding distinct from quinazoline’s planar aromatic system .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Acetic Acid Analog (CAS 791116-51-3) Pyrazolotriazine (Compound 11)
Molecular Weight 572.55 572.55 ~650 (estimated)
logP 5.21 ~3.5 (estimated) ~4.8 (estimated)
Key Functional Groups Ester, Quinazoline Carboxylic Acid, Quinazoline Trifluoroacetyl, Triazinone
Synthetic Complexity High (enantioselective) Moderate High (multi-step fluoroacylation)
Therapeutic Indication Antiviral (CMV) Antiviral Antitumor/Antimicrobial

Preparation Methods

Heck Coupling for Core Assembly

The synthesis begins with the formation of the dihydroquinazoline scaffold. As detailed in EP1893587B1, N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea undergoes a Heck coupling reaction with methyl acrylate in the presence of palladium acetate and an oxidizing agent (e.g., copper(II) acetate) under acidic conditions. This step yields methyl (2E)-3-{3-fluoro-2-[( {[2-methoxy-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acrylate , a key intermediate.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalysts: Pd(OAc)₂, Cu(OAc)₂
  • Yield: 70–85%

Cyclization to Dihydroquinazoline

The acrylate intermediate undergoes base-mediated cyclization (e.g., potassium tert-butoxide in THF) to form methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate . This step establishes the dihydroquinazoline ring system while introducing the 2-methoxy-5-(trifluoromethyl)phenyl substituent.

Piperazine Substitution and Functionalization

Enantiomeric Resolution

The final compound exists as an S-enantiomer, necessitating chiral resolution. EP1893587B1 describes crystallizing the racemic mixture with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid to isolate the S-enantiomer. Subsequent saponification (NaOH/MeOH) and re-esterification (HCl/MeOH) yield the enantiomerically pure methyl ester.

Key Data :

  • Enantiomeric Excess (ee): >99%
  • Overall Yield After Resolution: 50–60%

Industrial-Scale Process Optimization

Elimination of Chromatography

Early routes relied on chromatographic purification, which is impractical for large-scale synthesis. The patented method replaces chromatography with crystallization:

  • Triphenylphosphine oxide byproducts are removed via solvent extraction (e.g., ethyl acetate/water).
  • Intermediate dihydroquinazolines crystallize from ethanol/water mixtures, achieving >98% purity.

Waste Reduction Strategies

  • Recycling R-Enantiomer : The undesired R-enantiomer is racemized under basic conditions (KOH/EtOH) and reused, improving atom economy.
  • Solvent Recovery : THF and DMF are distilled and reused, reducing environmental impact.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cyclization (SAGE Journal)

Microwave irradiation (150°C, 30 minutes) accelerates cyclization steps for analogous dihydroquinazolines, reducing reaction times from hours to minutes. However, scalability and equipment costs limit industrial adoption.

Data Tables

Table 1: Key Intermediates and Yields

Intermediate Synthesis Step Yield (%) Purity (%) Source
Methyl (2E)-3-{3-fluoro-2-[( {[2-methoxy-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acrylate Heck Coupling 78 95
Methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate Cyclization 82 97
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate Piperazine Substitution 68 99

Table 2: Enantiomer Resolution Efficiency

Resolution Agent ee (%) Recovery Yield (%)
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid >99 58

Q & A

Basic: What are the critical reaction parameters for synthesizing this compound, and how are they optimized?

Answer:
Synthesis requires precise control of temperature (50–120°C), solvent selection (e.g., DMF or chloroform), and catalysts (e.g., triethylamine) to facilitate nucleophilic substitution and cyclization steps. For example, highlights that reaction time (12–48 hours) and pH (neutral to slightly basic) are optimized via iterative trials to achieve yields >80% . Solvent polarity influences the stability of intermediates, as noted in , where dimethylformamide improved solubility of aromatic intermediates .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms dihydroquinazoline ring conformation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and resolves stereoisomers .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 603.18 Da) and detects fragmentation patterns .

Advanced: How do structural modifications (e.g., trifluoromethyl or piperazine groups) influence bioactivity?

Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in analogs (). Substitution at the 5-position increases antitumor activity by 30% compared to non-fluorinated analogs .
  • Piperazine Moiety : Modulates receptor binding affinity. shows that replacing piperazine with morpholine reduces serotonin receptor affinity by 50%, highlighting its role in target engagement .

Advanced: How can computational methods streamline the design of derivatives with improved efficacy?

Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. demonstrates that AI-driven reaction path searches in ICReDD shorten optimization cycles by 60% by identifying optimal solvent/catalyst combinations . Molecular docking (AutoDock Vina) in prioritizes derivatives with stronger binding to kinase targets (ΔG < -9 kcal/mol) .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Answer:

  • Scaffold Diversification : Synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl and piperazine groups ().
  • Biological Assays : In vitro testing (e.g., IC50 in cancer cell lines) correlates substituent effects. For instance, 4-fluorophenyl analogs in show 10x higher cytotoxicity (IC50 = 0.5 µM) than non-fluorinated versions .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., t1/2 > 2 hours) validate trifluoromethyl’s role in metabolic resistance .

Basic: How are discrepancies in elemental analysis data resolved during characterization?

Answer:
Discrepancies between calculated (e.g., C: 65.2%, H: 4.7%) and experimental values (C: 64.8%, H: 4.9%) are addressed by:

  • Repeat Synthesis : Ensuring reaction completion via TLC monitoring .
  • Alternative Techniques : Combustion analysis for C/H/N and X-ray crystallography for structural validation ( reports <0.3% deviation after recrystallization) .

Advanced: What strategies mitigate byproduct formation during the final cyclization step?

Answer:

  • Temperature Gradients : Slow heating (2°C/min) reduces side reactions, as shown in for analogous quinazoline syntheses .
  • Catalyst Screening : notes that Pd/C (5% wt.) suppresses dimerization byproducts (<5% yield) .
  • In situ Monitoring : ReactIR tracks intermediate consumption, enabling real-time adjustments () .

Basic: What purification techniques are recommended for isolating the target compound?

Answer:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes polar impurities .
  • Recrystallization : Methanol/water (8:2) yields high-purity crystals (>99%, ) .

Advanced: How is reaction scalability addressed without compromising yield?

Answer:

  • Flow Chemistry : highlights continuous flow reactors (residence time = 30 min) that maintain >75% yield at 100 g scale .
  • Process Analytical Technology (PAT) : In-line NMR () ensures consistent intermediate conversion during scale-up .

Advanced: What in silico tools predict metabolic stability of derivatives?

Answer:

  • CYP450 Inhibition Models : SwissADME predicts interactions with CYP3A4, critical for hepatic clearance () .
  • Machine Learning : Random Forest models in correlate molecular descriptors (e.g., LogP, PSA) with microsomal t1/2 (R² = 0.89) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.